tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Overview
Description
“tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate” is a chemical compound with the CAS Number: 1251009-41-2 . It has a molecular weight of 212.29 . The compound is solid in physical form . Its IUPAC name is tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate .
Molecular Structure Analysis
The Inchi Code of “tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate” is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-5-11(8,12)7-13/h8H,4-7,12H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 212.29 . The storage temperature for this compound is recommended to be at refrigerator conditions .Scientific Research Applications
Synthesis Methods
- Researchers have developed an efficient scalable route for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, offering significant improvements over previous methods. This route, involving nine chemical transformations, has been scaled up for kilogram production (Maton et al., 2010).
Pharmaceutical Chemistry
- The compound has been used in the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines, serving as a new scaffold for the preparation of substituted piperidines. This synthesis represents a potential contribution to medicinal chemistry (Harmsen et al., 2011).
Amino Acid Analogs
- A study reported the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine. This synthesis is significant for its potential applications in the development of amino acid analogs and peptidomimetics (Hart & Rapoport, 1999).
Structural Analysis
- tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, with its structure determined via single crystal X-ray diffraction analysis. This contributes to the understanding of the molecular structure of such compounds (Moriguchi et al., 2014).
Peptidomimetics Synthesis
- The compound has been utilized in chirospecific syntheses of conformationally constrained 7-Azabicycloheptane Amino Acids, aiming to generate peptidomimetics as conformational probes, which are important in drug discovery and development (Campbell & Rapoport, 1996).
Molecular Synthesis Techniques
- An efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid was reported, showcasing innovative synthesis techniques for complex molecular structures (Mandal et al., 2005).
Safety And Hazards
The compound has been classified under the GHS07 hazard pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335 . The precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, and P403 .
properties
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-5-11(8,12)7-13/h8H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZURJTVFRKRXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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